molecular formula C13H13N3O5S2 B3033325 [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid CAS No. 1017421-54-3

[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B3033325
CAS RN: 1017421-54-3
M. Wt: 355.4 g/mol
InChI Key: RTTDXWGPFHEOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of acetic acid, with a complex structure that includes a thiazole ring and a sulfonyl group . The compound’s linear formula is C10H12N2O5S .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . It also contains an acetylamino group and a phenylsulfonyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 362.357 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Compounds incorporating the sulfamoyl moiety, similar to "[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid", have been synthesized for use as antimicrobial agents. This includes the synthesis of new heterocyclic compounds, which showed promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).

Antibacterial and Antifungal Activities

  • Novel derivatives synthesized from similar chemical structures have demonstrated significant antibacterial and antifungal activities. For example, some derivatives of 7-chloro-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-[4-(2-substituted phenyl-4-oxo-thiazolidin-3-yl)phenyl]sulfonamido-quinazolin-4(3H)-ones showed potent antimicrobial properties (Patel et al., 2010).

Tautomeric Behavior and Molecular Studies

  • Investigations into the tautomeric behavior of molecules containing sulfonamide derivatives, like the one , have been conducted to understand their pharmaceutical and biological activities. Such studies utilize spectroscopic methods and contribute to the broader field of bioorganics and medicinal chemistry (Erturk et al., 2016).

Synthesis of Related Heterocycles

  • Research into synthesizing new heterocycles based on similar sulfonamide compounds has been carried out, with these compounds showing potential antimicrobial activity. This includes the treatment of related compounds with various reagents to produce different derivatives (El‐Emary et al., 2002).

Application in Antimicrobial Synthesis

  • The compound and its related derivatives have been utilized in the synthesis of various antimicrobial agents, demonstrating significant activity against bacteria and fungi. This includes synthesizing compounds like 1,4 Benzothiazine derivatives (Kalekar et al., 2011).

properties

IUPAC Name

2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c1-8(17)14-9-2-4-11(5-3-9)23(20,21)16-13-15-10(7-22-13)6-12(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTDXWGPFHEOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
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[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid

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